molecular formula C9H7BrN2O2 B2475600 Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2091094-63-0

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2475600
CAS No.: 2091094-63-0
M. Wt: 255.071
InChI Key: VRJMKMOSVHMZCD-UHFFFAOYSA-N
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Description

“Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various routes. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are nitrogen-containing heterocyclic compounds . The presence of these rings makes it an attractive scaffold for drug discovery research .

Scientific Research Applications

Antitumor Activity

A study focused on the synthesis of novel methyl thieno[2,3-b]pyrazine carboxylates, structurally related to Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, demonstrated their potential in antitumor activity. These compounds showed selectivity and efficacy in inhibiting the growth of various human tumor cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma, without significant toxicity to non-tumor cells (Rodrigues et al., 2021).

Efficient Synthesis

Another research elaborated on the efficient synthesis methods related to pyrazine compounds. This includes the synthesis of 2-bromo-5-methyl pyrazine, a compound closely related to the one , highlighting the evolution of synthetic strategies for these types of compounds (Madhusudhan et al., 2009).

Novel Heterocycles Synthesis

Research on novel 6-functionalized pyrazines, which include derivatives similar to this compound, emphasizes the diversity in the synthesis of such compounds. These studies aim to expand the library of heterocyclic compounds for potential pharmaceutical applications (El‐Dean et al., 2018).

Corrosion Inhibition

A study on pyrazine derivatives, including compounds like 2-methylpyrazine and 2-aminopyrazine, investigated their potential as corrosion inhibitors. This research provides insights into the application of such compounds in protecting metals against corrosion, suggesting a non-pharmaceutical application area (Obot & Gasem, 2014).

Supramolecular Synthon

The study of the crystal structures of pyrazinic acid and its isomers, including methylpyrazine carboxylic acids, explored the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings are vital in understanding the molecular interactions and crystal engineering strategies for such compounds (Vishweshwar et al., 2002).

Synthesis of Heterocycles for Dyes

Research on the synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyrazines, has been used to develop disperse dyes for polyester fibers. This indicates the utility of these compounds in textile and material science industries (Rangnekar & Dhamnaskar, 1990).

Properties

IUPAC Name

methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-2-3-7(10)12(6)5-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMKMOSVHMZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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